1,3,5-Trimethyl-2-(sulfinylamino)benzene
Overview
Description
1,3,5-Trimethyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C9H11NOS. It is a derivative of benzene, where three methyl groups are attached to the 1, 3, and 5 positions, and a sulfinylamino group is attached to the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene (1,3,5-trimethylbenzene) with sulfinylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where mesitylene and sulfinylamine are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is then purified through various techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-(sulfinylamino)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinylamino group to an amine group.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Trimethyl-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function. The compound’s effects are mediated through these interactions, which can affect various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl groups at the 1, 3, and 5 positions.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with methyl groups at the 1, 2, and 4 positions.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups at the 1, 2, and 3 positions
Uniqueness
1,3,5-Trimethyl-2-(sulfinylamino)benzene is unique due to the presence of the sulfinylamino group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This functional group allows for specific interactions and reactions that are not possible with the other isomers .
Properties
IUPAC Name |
1,3,5-trimethyl-2-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6-4-7(2)9(10-12-11)8(3)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYOGLAAIPHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=S=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192935 | |
Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39898-48-1 | |
Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039898481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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